Comparative Structural and Physicochemical Properties vs. N1-Methyl and N1-Ethyl Analogs
The physicochemical properties of N1-Allylpseudouridine are compared to its closest structural analogs, N1-Methylpseudouridine (m1Ψ) and N1-Ethylpseudouridine (e1Ψ). The allyl group confers a distinct steric and electronic profile that differentiates it from the smaller methyl and ethyl substituents, which may influence its behavior in RNA synthesis and stability [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 284.27 g/mol |
| Comparator Or Baseline | m1Ψ: 258.23 g/mol; e1Ψ: 272.26 g/mol |
| Quantified Difference | m1Ψ: +26.04 g/mol; e1Ψ: +12.01 g/mol |
| Conditions | Calculated based on molecular formula (N1-Allylpseudouridine: C₁₂H₁₆N₂O₆; m1Ψ: C₁₀H₁₄N₂O₆; e1Ψ: C₁₁H₁₆N₂O₆) |
Why This Matters
Molecular weight is a critical parameter for nucleotide triphosphate formulation and can influence the efficiency of incorporation by RNA polymerases, impacting overall yield of modified mRNA.
- [1] Moderna Therapeutics, Inc. Modified Nucleic Acid Molecules and Uses Thereof. WO2014093924A1, June 19, 2014. View Source
